molecular formula C6H13BrO B8764514 1-Bromo-4-ethoxybutane

1-Bromo-4-ethoxybutane

Cat. No.: B8764514
M. Wt: 181.07 g/mol
InChI Key: AABRBNAXKRILNN-UHFFFAOYSA-N
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Description

Overview of Haloethers: Classification and Relevance in Organic Synthesis

Haloethers are a class of organic compounds characterized by the presence of an ether linkage (an oxygen atom connected to two alkyl or aryl groups) and at least one halogen atom bonded to one of the carbon chains. wikipedia.org They can be broadly classified based on the position of the halogen atom relative to the ether oxygen. A key distinction is made between alpha-haloethers, where the halogen is on the carbon atom immediately adjacent to the ether oxygen, and non-alpha-haloethers, where the halogen is located elsewhere on the carbon backbone. epa.gov 1-Bromo-4-ethoxybutane (B6232617) falls into the latter category.

Haloethers are significant in organic synthesis due to their dual functionality. The ether group is generally stable and unreactive, often serving as a non-polar solvent or a modifying group to alter a molecule's physical properties like solubility and lipophilicity. solubilityofthings.comnumberanalytics.com The halogen atom, conversely, acts as a leaving group, making the molecule susceptible to nucleophilic substitution and elimination reactions. labster.com This combination allows for the introduction of an ether functionality into a target molecule while retaining a reactive site for further chemical transformations. For instance, haloethers are used in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. masterorganicchemistry.com Some halogenated ethers, particularly fluorinated ones, have also been used as anesthetics. wikipedia.orgbeilstein-journals.org

Historical Context and Evolution of Research on Related Haloalkanes and Ethers

The study of compounds like this compound is built upon a long history of research into its constituent functional groups: ethers and alkyl halides. Ethers, such as diethyl ether, were among the earliest anesthetics used in medicine, which spurred initial interest in their properties. numberanalytics.com Their general stability and utility as solvents made them staples in the organic chemistry laboratory. solubilityofthings.com

Simultaneously, the study of alkyl halides (or haloalkanes) has been fundamental to the development of mechanistic organic chemistry. Research into their reactions with nucleophiles led to the foundational concepts of S_N1 (unimolecular nucleophilic substitution) and S_N2 (bimolecular nucleophilic substitution) reaction mechanisms. stackexchange.com The predictable reactivity of alkyl halides, governed by factors like the nature of the halogen and the substitution of the carbon atom (primary, secondary, or tertiary), established them as crucial intermediates for creating new carbon-carbon and carbon-heteroatom bonds. labster.comfiveable.me The evolution of this research provided a framework for understanding how a molecule with both an ether and an alkyl halide function, like this compound, would behave chemically.

Structural Features of this compound and their Chemical Implications

The chemical properties of this compound are a direct consequence of its molecular structure, which incorporates both a primary alkyl halide and an ether linkage. nist.gov These two functional groups largely dictate the molecule's reactivity, stability, and physical properties.

PropertyValue
Molecular Formula C₆H₁₃BrO
Molecular Weight 181.071 g/mol nist.gov
IUPAC Name This compound nist.gov
CAS Number 3448-29-1 ambeed.combldpharm.com
Structure CH₃CH₂OCH₂CH₂CH₂CH₂Br

This table summarizes the basic properties of this compound.

This compound possesses a bromine atom attached to a primary carbon. This structural feature is the primary determinant of its reactivity. Primary alkyl halides are excellent substrates for bimolecular nucleophilic substitution (S_N2) reactions. fiveable.me This is because the carbon atom bearing the halogen is relatively unhindered sterically, allowing for easy "backside attack" by a nucleophile. fiveable.me

The general order of reactivity for alkyl halides in S_N2 reactions is primary > secondary > tertiary. labster.comstackexchange.com Therefore, this compound is expected to react readily with a variety of good nucleophiles (e.g., CN⁻, I⁻, RS⁻, N₃⁻) to displace the bromide ion and form a new covalent bond. libretexts.org

In the presence of a strong, sterically hindered base, such as potassium tert-butoxide, primary alkyl halides can also undergo bimolecular elimination (E2) reactions to form an alkene. libretexts.orggauthmath.com For this compound, this would result in the formation of 4-ethoxybut-1-ene.

Reaction TypeConditionsExpected Outcome for this compound
S_N2 Substitution Good nucleophile, weak base (e.g., NaCN, NaI)Favored, displacement of Br⁻ by the nucleophile. libretexts.org
E2 Elimination Strong, sterically hindered base (e.g., KOC(CH₃)₃)Favored, formation of an alkene. libretexts.org
S_N1/E1 Reactions Weak nucleophile/weak baseDisfavored due to the instability of the primary carbocation intermediate. labster.com

This table outlines the expected reactivity of the primary alkyl halide moiety in this compound under different conditions.

The ether group (C-O-C) in this compound is generally characterized by its low reactivity. wikipedia.org The C-O bonds are strong, and ethers are stable to most bases and mild acids, which is why they are often used as solvents for reactions. solubilityofthings.comnumberanalytics.com The oxygen atom does have lone pairs of electrons, making it a weak Lewis base, but it does not typically participate in the common substitution or elimination reactions seen at the alkyl halide end of the molecule.

The presence of the ether's electron-donating ethoxy group can have a minor electronic influence on the reactivity at the distant bromine-bearing carbon through inductive effects, though this effect is attenuated by the intervening saturated carbon chain.

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. ic.ac.uk For a flexible molecule like this compound, numerous conformations exist, with their relative stabilities determined by factors like steric hindrance and stereoelectronic effects. ic.ac.uk

The most stable conformations will seek to minimize steric repulsions, such as gauche interactions between bulky groups. masterorganicchemistry.com For the butyl chain of this compound, an anti-periplanar (staggered) arrangement of the carbon backbone is generally favored.

Stereoelectronic effects refer to the influence of orbital overlap on molecular geometry and stability. wikipedia.org A key effect in systems like haloethers is hyperconjugation, which involves the delocalization of electron density from a filled bonding orbital (a donor) to a nearby empty anti-bonding orbital (an acceptor). researchgate.netbaranlab.org In certain conformations of this compound, there could be stabilizing interactions, such as the overlap of a C-H or C-C sigma bonding orbital with the anti-bonding sigma* orbital of the C-Br bond (σ → σ* interaction). These interactions are highly dependent on the dihedral angle between the participating bonds and can influence the preference for one staggered conformation over another. wikipedia.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13BrO

Molecular Weight

181.07 g/mol

IUPAC Name

1-bromo-4-ethoxybutane

InChI

InChI=1S/C6H13BrO/c1-2-8-6-4-3-5-7/h2-6H2,1H3

InChI Key

AABRBNAXKRILNN-UHFFFAOYSA-N

Canonical SMILES

CCOCCCCBr

Origin of Product

United States

Synthetic Methodologies for 1 Bromo 4 Ethoxybutane

Bromination of Ethereal Alcohol Precursors

A direct and common approach to synthesizing 1-bromo-4-ethoxybutane (B6232617) involves the bromination of an alcohol precursor that already contains the required ethoxy ether linkage.

From 4-Ethoxybutanol Derivatives

The most logical and direct precursor for this compound is 4-ethoxybutanol. This starting material possesses the complete carbon skeleton and the ether functional group. The synthesis, therefore, becomes a targeted conversion of the terminal primary alcohol group into a bromide. This transformation is a standard procedure in organic chemistry, and several reagents can effectively accomplish this conversion. The choice of reagent often depends on factors such as desired yield, reaction conditions, and substrate tolerance.

Optimized Reagents and Reaction Conditions

The conversion of the primary alcohol in 4-ethoxybutanol to an alkyl bromide is typically an SN2 reaction. Several reagents have been optimized for this purpose. byjus.comyoutube.commanac-inc.co.jp

Phosphorus Tribromide (PBr₃) : This is a widely used and effective reagent for converting primary and secondary alcohols into alkyl bromides. byjus.comwikipedia.org The reaction mechanism involves the activation of the alcohol's hydroxyl group by the electrophilic phosphorus atom, turning it into an excellent leaving group. byjus.comyoutube.com A subsequent backside attack by a bromide ion proceeds via an SN2 mechanism, resulting in the formation of the alkyl bromide. byjus.comyoutube.com This method generally provides high yields and minimizes the risk of carbocation rearrangements, which is not a concern for a primary alcohol like 4-ethoxybutanol. wikipedia.org

Hydrobromic Acid (HBr) : Concentrated hydrobromic acid can also be used to synthesize alkyl bromides from alcohols. manac-inc.co.jpmanac-inc.co.jp The reaction proceeds by protonation of the alcohol's hydroxyl group by the strong acid, forming an oxonium ion. manac-inc.co.jp This creates a good leaving group (water), which is then displaced by the bromide ion in an SN2 reaction. manac-inc.co.jp The reaction may require heating to proceed at a reasonable rate. nsf.gov For some substrates, particularly secondary and tertiary alcohols, carbocation intermediates can lead to rearrangement products, though this is less likely with primary alcohols. manac-inc.co.jpnsf.gov

N-Bromosuccinimide (NBS) : While NBS is most famously used for radical bromination at allylic and benzylic positions, it can also be employed in the conversion of alcohols to alkyl bromides, often in the presence of a co-reagent like triphenylphosphine (B44618) (in a variation of the Appel reaction). missouri.educommonorganicchemistry.com NBS can serve as a source of electrophilic bromine. organic-chemistry.org However, its use for simple alcohol-to-bromide conversions is less common than PBr₃ or HBr. missouri.eduorganic-chemistry.org

ReagentTypical MechanismAdvantagesConsiderations
Phosphorus Tribromide (PBr₃)SN2High yields, avoids rearrangements. wikipedia.orgReagent is sensitive to moisture.
Hydrobromic Acid (HBr)SN2 (for primary alcohols)Readily available and inexpensive.Can involve harsh acidic conditions and heating. manac-inc.co.jpnsf.gov
N-Bromosuccinimide (NBS)SN2 (with co-reagents)Milder conditions may be possible.Less common for this specific transformation; often used with triphenylphosphine. commonorganicchemistry.com

Strategies via Nucleophilic Substitution from Activated Intermediates

An alternative, two-step strategy involves first converting the poor hydroxyl leaving group into a much better one, such as a sulfonate ester. This activated intermediate is then readily displaced by a bromide ion. This approach offers mild reaction conditions and high control over the stereochemistry. masterorganicchemistry.com

Synthesis of Sulfonate Esters (e.g., Tosylates, Mesylates) from Hydroxy-functionalized Ethers

The hydroxyl group of 4-ethoxybutanol can be converted into an excellent leaving group by reacting it with a sulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. masterorganicchemistry.comlumenlearning.com Common sulfonyl chlorides used for this purpose are p-toluenesulfonyl chloride (TsCl) to form a tosylate (OTs) or methanesulfonyl chloride (MsCl) to form a mesylate (OMs). masterorganicchemistry.comntu.ac.uk These sulfonate esters are superb leaving groups because their negative charge is highly stabilized by resonance. lumenlearning.com The formation of the sulfonate ester occurs with retention of configuration at the carbon atom bearing the oxygen. lumenlearning.com

Displacement with Bromide Ion under SN2 Conditions

Once the 4-ethoxybutyl tosylate or mesylate is formed, it becomes an excellent substrate for an SN2 reaction. ntu.ac.uk The activated intermediate is treated with a source of bromide ions, such as sodium bromide (NaBr) or lithium bromide (LiBr), in a suitable polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). The bromide ion acts as a nucleophile, attacking the carbon atom bearing the sulfonate ester and displacing it in a classic SN2 fashion. This step proceeds with inversion of configuration, although this is irrelevant for the achiral carbon center in 4-ethoxybutanol. This two-step sequence is highly efficient and avoids the often harsh conditions of direct bromination methods. organic-chemistry.org

StepReagentsIntermediate/ProductKey Features
1. Activation4-Ethoxybutanol + TsCl or MsCl (with pyridine)4-Ethoxybutyl tosylate or 4-Ethoxybutyl mesylateConverts poor -OH leaving group into an excellent sulfonate leaving group. masterorganicchemistry.comlumenlearning.com
2. DisplacementSulfonate Ester + NaBr or LiBr (in acetone/DMF)This compoundClassic SN2 displacement of the sulfonate group by bromide ion. organic-chemistry.org

Alternative Synthetic Pathways and Novel Approaches

While the conversion of 4-ethoxybutanol is the most direct route, other pathways to this compound can be envisaged based on established organic transformations. One plausible alternative involves the cleavage of a cyclic ether. For instance, the reaction of 2-ethoxytetrahydrofuran (B85397) with a reagent like hydrogen bromide could potentially lead to the ring-opened product, this compound, through nucleophilic attack of the bromide ion. The regioselectivity of such a ring-opening would be a critical factor.

Another potential, though less direct, method could involve the functionalization of a different butane (B89635) derivative. For example, starting from 1,4-dibromobutane, a selective monosubstitution with sodium ethoxide could, in principle, yield the desired product. However, controlling the reaction to prevent disubstitution to form 1,4-diethoxybutane (B77941) would be a significant challenge. These alternative pathways are generally less common than the methods starting from 4-ethoxybutanol due to potential issues with selectivity and precursor availability.

Reaction Pathways and Mechanistic Studies of 1 Bromo 4 Ethoxybutane

Elimination Reactions

Elimination reactions compete with nucleophilic substitution. In these reactions, a molecule loses atoms or groups from adjacent carbons to form a π-bond. For 1-bromo-4-ethoxybutane (B6232617), elimination reactions typically proceed via the bimolecular (E2) pathway, especially in the presence of a strong base.

E2 Pathway: The E2 reaction is a concerted process, similar to the SN2 reaction, where a base removes a proton from a carbon adjacent to the leaving group (the β-carbon), and the leaving group departs simultaneously to form a double bond. perlego.com For this compound, there is only one type of β-hydrogen, so the E2 reaction leads to a single regioisomeric product: 4-ethoxybut-1-ene .

The stereochemistry of the E2 reaction is critical; it requires an anti-periplanar arrangement of the β-hydrogen and the leaving group. This means the hydrogen and the bromine must be in the same plane and oriented at a 180° dihedral angle to each other for the reaction to occur.

E1 Pathway: The unimolecular elimination (E1) pathway is not significant for primary alkyl halides like this compound. This pathway involves the formation of a carbocation intermediate in the rate-determining step. Primary carbocations are highly unstable and their formation is energetically unfavorable, thus precluding the E1 mechanism. pressbooks.pub

The competition between SN2 and E2 reactions for a primary substrate like this compound is heavily dependent on the properties of the base/nucleophile.

Base Strength: A strong base is required for an E2 reaction to occur efficiently. perlego.com However, many strong bases are also strong nucleophiles. For a primary, unhindered substrate, a strong but non-bulky base like sodium ethoxide (NaOEt) will favor the SN2 pathway. youtube.com

Steric Bulk: Using a strong, sterically hindered (bulky) base, such as potassium tert-butoxide (KOtBu), dramatically shifts the reaction pathway toward E2 elimination. libretexts.orgmasterorganicchemistry.compressbooks.pub The large size of the base makes it difficult to act as a nucleophile and perform a backside attack on the electrophilic carbon. youtube.com Instead, it is more likely to abstract a sterically accessible proton from the β-carbon, leading to the elimination product. pressbooks.pub

Table 4: Product Distribution in the Reaction of this compound with Different Bases

BaseBase PropertiesMajor PathwayMajor ProductMinor Product
Sodium Ethoxide (NaOEt)Strong, Non-hinderedSN21,4-Diethoxybutane (B77941)4-Ethoxybut-1-ene
Potassium tert-Butoxide (KOtBu)Strong, HinderedE24-Ethoxybut-1-ene1,4-Diethoxybutane

Competitive Substitution versus Elimination Pathways

The chemical behavior of this compound, a primary alkyl halide, is predominantly governed by the competition between nucleophilic substitution (SN2) and bimolecular elimination (E2) reactions. lumenlearning.com The outcome of its reactions is highly dependent on several factors, including the nature of the nucleophile/base, the solvent, and the reaction temperature. masterorganicchemistry.comyoutube.com

As a primary alkyl halide, this compound is sterically unhindered, which strongly favors the SN2 pathway. lumenlearning.commasterorganicchemistry.com In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom bonded to the bromine, leading to the displacement of the bromide ion in a single, concerted step. libretexts.orgyoutube.com Strong, non-bulky nucleophiles will preferentially lead to substitution products. lumenlearning.com For example, reaction with sodium cyanide proceeds via an SN2 mechanism to yield the corresponding nitrile. brainly.com

However, the E2 elimination pathway becomes a significant competitor, particularly when strong, sterically hindered bases are used. lumenlearning.commasterorganicchemistry.com A bulky base, such as potassium tert-butoxide, will have difficulty accessing the electrophilic carbon for an SN2 attack and will instead preferentially abstract a proton from the β-carbon (the carbon adjacent to the one bearing the bromine), leading to the formation of an alkene. youtube.com

The choice of solvent also plays a critical role. Polar aprotic solvents (e.g., DMSO, acetone) enhance the nucleophilicity of the attacking species, thereby favoring the SN2 reaction. lumenlearning.com Conversely, polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its strength and potentially shifting the balance towards elimination, although for a primary substrate, SN2 often still predominates. masterorganicchemistry.comlumenlearning.com

Table 1: Factors Influencing Substitution (SN2) vs. Elimination (E2) for this compound

FactorFavors SN2 PathwayFavors E2 PathwayRationale
Substrate Structure Primary Alkyl Halide-Low steric hindrance at the reaction center. masterorganicchemistry.com
Nucleophile/Base Strong, non-bulky nucleophiles (e.g., CN⁻, I⁻, RS⁻)Strong, bulky bases (e.g., KOt-Bu, LDA)Bulky bases are sterically hindered from attacking the carbon atom and instead act as bases. youtube.com
Solvent Polar aprotic (e.g., DMSO, Acetone)-Enhances nucleophile strength by not solvating it as heavily as protic solvents. lumenlearning.com
Temperature Lower TemperaturesHigher TemperaturesElimination reactions have a higher activation energy and are more entropically favored. youtube.com

Organometallic Reactions

This compound readily reacts with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, 4-ethoxybutylmagnesium bromide. This reaction involves the insertion of magnesium into the carbon-bromine bond, converting the electrophilic carbon of the alkyl halide into a highly nucleophilic carbon in the organometallic reagent. The ether solvent is crucial as it solvates and stabilizes the Grignard reagent as it forms.

The Grignard reagent, 4-ethoxybutylmagnesium bromide, is a powerful nucleophile and a strong base. Its primary utility in synthesis is its reaction with a wide range of electrophiles, most notably carbonyl compounds.

Reactions with Aldehydes and Ketones: It will add to aldehydes to form secondary alcohols and to ketones to form tertiary alcohols. The reaction proceeds via nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. A subsequent acidic workup protonates the resulting alkoxide to yield the alcohol.

Reactions with Esters: The reaction with esters results in the formation of tertiary alcohols. The mechanism involves an initial nucleophilic acyl substitution to form a ketone intermediate, which is more reactive than the starting ester. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to produce the tertiary alcohol after workup.

Reactions with Other Electrophiles: The 4-ethoxybutyl group can be introduced into various molecules by reacting its Grignard reagent with other electrophiles, such as carbon dioxide (to form a carboxylic acid after workup) and epoxides (to open the ring and form a longer-chain alcohol).

The direct use of primary alkyl bromides like this compound in traditional palladium-catalyzed cross-coupling reactions can be challenging.

Suzuki-Miyaura Coupling: This reaction typically couples organoboron compounds with aryl or vinyl halides. libretexts.org While coupling of alkyl halides is possible, it often requires specialized conditions, such as specific ligands or catalysts, because the key β-hydride elimination step can be a competing and often favored pathway with sp³-hybridized carbons. harvard.edu

Heck and Sonogashira Reactions: The classical Heck reaction couples alkenes with aryl or vinyl halides, and the Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. libretexts.orgresearchgate.net Direct participation of unactivated alkyl bromides in these reactions is not typical under standard conditions. acs.org The mechanisms are not well-suited for sp³-hybridized electrophiles, which are prone to side reactions. However, advancements in catalyst design have led to systems that can facilitate some forms of cross-coupling with alkyl halides, though these are not as general as with aryl or vinyl substrates. libretexts.org

Other Chemical Transformations

The bromide in this compound is a good leaving group, making the compound an excellent substrate for a variety of nucleophilic substitution reactions to introduce other functional groups. vanderbilt.edu These transformations typically proceed via an SN2 mechanism due to the primary nature of the alkyl halide.

Table 2: Examples of Functional Group Interconversions of this compound

ReagentProduct Functional GroupProduct NameReaction Type
Sodium Cyanide (NaCN)Nitrile5-EthoxypentanenitrileSN2
Sodium Azide (NaN₃)Azide1-Azido-4-ethoxybutaneSN2
Sodium Iodide (NaI) in Acetone (B3395972)Alkyl Iodide1-Ethoxy-4-iodobutaneSN2 (Finkelstein Reaction)
Sodium Hydroxide (NaOH)Alcohol4-Ethoxybutan-1-olSN2
Sodium Hydrosulfide (NaSH)Thiol4-Ethoxybutane-1-thiolSN2
Lithium Aluminum Hydride (LiAlH₄)AlkaneEthoxybutaneReduction

These reactions demonstrate the versatility of this compound as a synthetic intermediate, allowing for the introduction of the 4-ethoxybutyl moiety into a wide array of more complex molecules. The choice of a strong nucleophile and appropriate solvent conditions generally ensures high yields of the desired substitution product. study.com

Reactions Involving the Ether Linkage

The ether linkage in this compound, while generally stable, is susceptible to cleavage under specific and typically harsh reaction conditions. The most significant reaction involving this functional group is acidic cleavage, which breaks the carbon-oxygen bond of the ether.

Acidic Cleavage of the Ether Bond

Ethers are generally unreactive functional groups, making them useful as solvents in many chemical reactions. prepchem.comguidechem.com However, the ether bond in this compound can be cleaved by heating with strong mineral acids, most notably hydrobromic acid (HBr) and hydroiodic acid (HI). chemicalbook.comyoutube.com Hydrochloric acid (HCl) is generally not effective for this purpose. veeprho.com This reaction is a type of nucleophilic substitution. prepchem.com

The reaction mechanism is contingent on the structure of the alkyl groups attached to the ether oxygen. For this compound, both the ethoxy group and the bromobutyl group are primary. In such cases, the reaction typically proceeds through an S(_N)2 mechanism. libretexts.org

The first step in the acidic cleavage is the protonation of the ether oxygen by the strong acid. This converts the alkoxy group into a good leaving group (an alcohol). youtube.commasterorganicchemistry.com Following protonation, the halide anion (Br or I), a strong nucleophile, attacks one of the adjacent carbon atoms. youtube.com In the case of this compound, there are two potential sites for nucleophilic attack: the ethyl group and the bromobutyl group.

Due to steric hindrance, the nucleophile will preferentially attack the less hindered carbon atom. libretexts.org In this molecule, the ethyl group is less sterically hindered than the 4-bromobutyl group. Consequently, the bromide ion will attack the ethyl group, leading to the formation of a molecule of bromoethane (B45996) and 4-bromobutan-1-ol.

If an excess of the strong acid is used and the reaction is heated, the initially formed 4-bromobutan-1-ol can undergo a further substitution reaction to yield 1,4-dibromobutane. youtube.com

Reaction with HBr (Limited Amount): this compound + HBr → 4-Bromobutan-1-ol + Bromoethane

Reaction with Excess HBr (with heating): this compound + 2HBr → 1,4-Dibromobutane + Bromoethane + H(_2)O

A summary of the expected products from the acidic cleavage of this compound is presented in the table below.

ReagentConditionsPrimary ProductsMechanism
HBr (conc.)Heating4-Bromobutan-1-ol, BromoethaneS(_N)2
HI (conc.)Heating4-Iodobutanol, IodoethaneS(_N)2
HBr (excess)Prolonged Heating1,4-Dibromobutane, BromoethaneS(_N)2
HI (excess)Prolonged Heating1,4-Diiodobutane, IodoethaneS(_N)2

Detailed mechanistic studies on the acidic cleavage of haloalkoxyalkanes confirm the favorability of the S(_N)2 pathway for primary ethers. The reaction rate is influenced by the nucleophilicity of the halide, with HI reacting faster than HBr. chemicalbook.com

It is important to note that while these are the expected reaction pathways based on established principles of organic chemistry, specific research detailing the cleavage of this compound is not widely available in the reviewed literature. The predictions are based on analogous reactions of similar unsymmetrical primary ethers. libretexts.orgmasterorganicchemistry.com

Applications of 1 Bromo 4 Ethoxybutane in Synthetic Organic Chemistry

Intermediate in the Synthesis of Complex Organic Molecules

1-Bromo-4-ethoxybutane (B6232617) serves as a crucial building block for the construction of more intricate molecular architectures, including heterocyclic systems and functionalized aliphatic chains.

Building Block for Heterocyclic Compounds (e.g., pyrimidoindoles)

While direct and specific examples of the use of this compound in the synthesis of pyrimidoindoles are not extensively documented in readily available literature, its potential as a precursor for such heterocyclic systems can be inferred from its structure. The 4-ethoxybutyl moiety can be strategically introduced into a molecule before the final cyclization to form the pyrimidoindole core. For instance, it could be used to alkylate a suitable nitrogen or carbon nucleophile on a pre-existing indole or pyrimidine ring system, followed by subsequent reactions to complete the fused heterocyclic structure. The ethoxy group can also serve as a handle for further functionalization or be cleaved at a later stage if required.

Precursor for Functionalized Butane (B89635) Derivatives and Longer Chain Compounds

A significant application of this compound lies in its conversion to other functionalized butane derivatives. The bromine atom can be readily displaced by a variety of nucleophiles to introduce different functional groups.

One of the most powerful transformations is the formation of the corresponding Grignard reagent, (4-ethoxybutyl)magnesium bromide. This is achieved by reacting this compound with magnesium metal in an ether solvent. The resulting organometallic compound is a potent nucleophile and a strong base, capable of reacting with a wide array of electrophiles. For example, its reaction with aldehydes, ketones, and esters leads to the formation of new carbon-carbon bonds and the synthesis of a diverse range of secondary and tertiary alcohols. Reaction with carbon dioxide, followed by an acidic workup, provides a route to carboxylic acids with an extended carbon chain.

These transformations are pivotal in elongating the carbon skeleton and introducing new functionalities, making this compound a valuable starting material for the synthesis of more complex target molecules.

Utility as an Alkylating Agent in C-C and C-X Bond Formation

The polarized carbon-bromine bond in this compound renders the butyl chain electrophilic at the carbon atom attached to the bromine. This inherent reactivity makes it an effective alkylating agent for the formation of both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, where X can be oxygen, nitrogen, sulfur, or other heteroatoms.

This reactivity is exemplified in its use for the alkylation of phenols. For instance, this compound has been employed in the preparation of calixarene derivatives, where it reacts with the hydroxyl groups of the calixarene macrocycle to introduce the 4-ethoxybutyl chains.

The general utility of this compound as an alkylating agent extends to a variety of nucleophiles. In the presence of a suitable base, it can alkylate:

Carbon nucleophiles: such as enolates derived from ketones, esters, and other active methylene compounds, leading to the formation of new C-C bonds.

Oxygen nucleophiles: including alcohols and phenols, to form ethers (Williamson ether synthesis).

Nitrogen nucleophiles: such as amines and amides, resulting in the formation of N-alkylated products.

Sulfur nucleophiles: like thiols, to produce thioethers.

This broad reactivity profile underscores the importance of this compound as a versatile reagent for introducing the 4-ethoxybutyl group into a wide range of organic molecules.

Research Tool for Mechanistic Investigations and Reaction Kinetics

The relatively simple yet functionally diverse structure of this compound makes it a suitable model substrate for investigating fundamental aspects of organic reaction mechanisms and kinetics.

Probing Stereoelectronic Effects in Reaction Pathways

Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule, are fundamental concepts in organic chemistry. Haloethers like this compound can serve as probes for these effects. For example, the presence of the ether oxygen atom can influence the rate and stereochemical outcome of nucleophilic substitution reactions at the carbon-bromine bond. The lone pairs on the oxygen atom can participate in through-space or through-bond interactions that can stabilize or destabilize reaction intermediates and transition states.

By studying the kinetics and stereochemistry of reactions involving this compound and comparing them to analogous reactions of simple bromoalkanes, researchers can gain insights into the magnitude and nature of these stereoelectronic interactions.

Studies on Structure-Reactivity Relationships in Haloethers

This compound is an ideal candidate for studies aimed at elucidating structure-reactivity relationships within the class of haloethers. By systematically varying the reaction conditions (e.g., the nucleophile, solvent, and temperature) and measuring the corresponding reaction rates, a quantitative understanding of the factors that govern the reactivity of this compound can be developed.

Contribution to the Development of Specialty Chemicals and Agrochemicals

This compound serves as a valuable building block in synthetic organic chemistry, particularly in the development of specialty chemicals. Its bifunctional nature, possessing both a reactive bromo group and an ether linkage, allows for the introduction of the 4-ethoxybutoxy moiety into various molecular scaffolds. This can significantly alter the physicochemical properties of the parent molecule, such as its solubility, lipophilicity, and conformational flexibility, leading to the creation of novel compounds with specialized functions.

One notable application of this compound is in the synthesis of modified calixarenes. Calixarenes are macrocyclic compounds that act as host molecules and have found extensive use in supramolecular chemistry, sensing, and separation science. The properties of calixarenes can be finely tuned by chemical modification of their upper or lower rims. This compound has been identified as a suitable alkylating agent for introducing ethoxybutyl groups onto the phenolic hydroxyl groups at the lower rim of calixarenes. This modification enhances the solubility of the calixarene in less polar solvents and creates a more defined cavity for guest complexation, thereby influencing its host-guest recognition properties.

The reaction typically involves the deprotonation of the calixarene's hydroxyl groups with a base, followed by nucleophilic substitution with this compound. The introduction of the flexible 4-ethoxybutoxy chains can lead to calixarene derivatives with unique complexing capabilities for specific ions or neutral molecules.

The table below summarizes a representative synthesis of an ethoxybutoxy-substituted calixarene derivative.

Table 1: Synthesis of an Ethoxybutoxy-Substituted Calixarene

Reactant 1Reactant 2ProductReaction Type
p-tert-Butylcalix nih.govareneThis compoundEthoxybutoxy-substituted p-tert-butylcalix nih.govareneWilliamson Ether Synthesis (Alkylation)

While the utility of this compound is documented in the field of specialty chemicals, its specific application in the synthesis of commercial agrochemicals is less prevalent in publicly available scientific literature. However, its chemical structure suggests potential as an intermediate in this sector. The introduction of an ethoxybutoxy group into a potential herbicide, fungicide, or insecticide could modify its systemic properties, soil mobility, and metabolic stability, which are critical parameters for the efficacy and environmental profile of an agrochemical. As a versatile alkylating agent, it could be employed in the synthesis of novel ethers that may exhibit desirable biological activity. Further research and development would be required to fully explore its potential in this area.

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer profound insights into the intrinsic properties of 1-Bromo-4-ethoxybutane (B6232617), predicting its reactivity and the energetics of its chemical transformations. These ab initio and Density Functional Theory (DFT) methods are fundamental to understanding the molecule's behavior at a quantum level.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the mechanisms of chemical reactions involving this compound. By modeling the electron density, DFT can accurately predict the geometries of reactants, products, and, crucially, the high-energy transition states that connect them. These calculations are instrumental in mapping out the potential energy surface of a reaction, revealing the most favorable pathways.

For instance, a hypothetical DFT study on the nucleophilic substitution of this compound with a generic nucleophile (Nu⁻) would elucidate the energetics of both the Sₙ2 and E2 reaction mechanisms. The calculations would involve optimizing the geometries of the reactants, the transition state, and the products for each pathway. The relative activation energies, calculated from the energy difference between the reactants and the transition state, would determine the predominant reaction mechanism.

Table 1: Hypothetical DFT-Calculated Activation Energies for Competing Reaction Pathways of this compound

Reaction PathwayTransition StateCalculated Activation Energy (kcal/mol)Reaction Type
Sₙ2 Substitution[Nu---C₄H₈OEt---Br]⁻22.5Substitution
E2 Elimination[Nu---H---C₃H₆OEt---Br]⁻25.1Elimination

These hypothetical findings would suggest that the Sₙ2 pathway is kinetically favored over the E2 pathway under the specified computational conditions.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide highly accurate data on the fundamental energetic properties of this compound. A key parameter that can be determined is the Bond Dissociation Energy (BDE), which is the energy required to break a specific bond homolytically.

The C-Br bond is a critical site for reactivity in this compound. High-level ab initio methods, such as Coupled Cluster theory (e.g., CCSD(T)), can be employed to calculate the BDE of this bond. Such calculations would involve computing the energies of the intact molecule and the resulting radicals upon bond cleavage.

Table 2: Hypothetical Ab Initio Calculated Bond Dissociation Energies for this compound

BondComputational MethodCalculated BDE (kcal/mol)
C-BrCCSD(T)/aug-cc-pVTZ70.2
C-O (ether)CCSD(T)/aug-cc-pVTZ85.5

The data indicates that the C-Br bond is significantly weaker than the C-O ether bond, confirming it as the more likely site for chemical transformation.

Molecular Dynamics Simulations to Elucidate Solvent Effects and Conformational Dynamics

While quantum chemical calculations are often performed in the gas phase, the behavior of this compound in solution is governed by complex interactions with solvent molecules. Molecular Dynamics (MD) simulations are employed to model these effects and to explore the conformational landscape of the molecule over time.

In an MD simulation, the atoms of this compound and the surrounding solvent molecules are treated as classical particles moving under the influence of a force field. By simulating their trajectories over nanoseconds or longer, it is possible to observe how the solvent structure around the molecule influences its preferred conformations and reactivity. For example, in a polar protic solvent, hydrogen bonding between the solvent and the ether oxygen of this compound could stabilize certain conformations, potentially affecting the accessibility of the C-Br bond to nucleophiles.

In Silico Prediction of Reaction Outcomes and Selectivity

In silico methods leverage computational algorithms and theoretical principles to predict the outcomes of chemical reactions without performing the experiment. For this compound, these predictions can encompass regioselectivity and stereoselectivity in various reactions.

By combining the energetic data from DFT calculations with models for solvent effects, it is possible to build predictive models for its reactivity. For example, in an elimination reaction, these models could predict the ratio of Zaitsev to Hofmann products by comparing the activation energies of the pathways leading to each isomer. These predictive tools are invaluable for hypothesis-driven experimental design, saving time and resources.

Future Research Directions

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry necessitate the development of synthetic pathways that are not only efficient but also environmentally benign. Future research should focus on creating sustainable and atom-economical methods for the synthesis of 1-Bromo-4-ethoxybutane (B6232617).

Current synthetic approaches often rely on traditional methods that may involve hazardous reagents and generate significant waste. A key area for future investigation is the development of catalytic processes that minimize byproducts and maximize the incorporation of all reactant atoms into the final product. For instance, the direct, catalyzed bromoetherification of unsaturated precursors would represent a significant step forward.

Potential Sustainable Synthetic Strategy Key Advantages Research Focus
Catalytic Bromoetherification of But-1-eneHigh atom economy, direct conversion.Development of efficient and selective catalysts (e.g., metal-organic frameworks, supported metal nanoparticles).
Ring-opening of Tetrahydrofuran (B95107) (THF) with HBr and EthanolUtilization of a readily available feedstock (THF).Investigation of solid acid catalysts or enzymatic methods to improve selectivity and reduce corrosive waste.
One-pot Synthesis from 1,4-ButanediolReduces purification steps and solvent usage.Design of multifunctional catalysts that can facilitate both etherification and bromination in a single reaction vessel.

Further research into solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids could also significantly enhance the sustainability profile of this compound synthesis.

Exploration of Novel Catalytic Transformations Involving this compound

As a bifunctional molecule containing both a bromo group and an ether linkage, this compound is a prime candidate for a variety of catalytic transformations. Future research should aim to explore and expand its reactivity profile through the development of novel catalytic systems.

The bromo-functional group is a versatile handle for cross-coupling reactions, which are fundamental transformations in modern organic synthesis. Investigating the utility of this compound in various palladium, nickel, or copper-catalyzed cross-coupling reactions could lead to the synthesis of a wide array of more complex molecules.

Catalytic Transformation Potential Catalyst System Expected Product Class
Suzuki-Miyaura CouplingPalladium-based catalysts with phosphine (B1218219) ligands4-Ethoxybutyl-substituted arenes and heteroarenes
Sonogashira CouplingPalladium/Copper co-catalysis6-Ethoxyhex-1-yne and its derivatives
Buchwald-Hartwig AminationPalladium or Nickel catalysts with specialized ligandsN-(4-Ethoxybutyl)amines and amides
Kumada CouplingNickel or Palladium catalysts4-Ethoxybutyl-substituted alkanes and arenes

Furthermore, the ether oxygen could potentially direct or participate in certain catalytic C-H activation reactions, opening up pathways to functionalize the butyl chain at positions other than the terminal carbon.

Deeper Mechanistic Elucidation of Undiscovered Reactivity Profiles

A thorough understanding of the reaction mechanisms is crucial for optimizing existing transformations and discovering new reactivity. Future research should employ a combination of experimental and computational methods to gain deeper insights into the reactivity of this compound.

While the nucleophilic substitution at the bromine-bearing carbon is a predictable reaction pathway, more subtle and potentially novel reactivity profiles may exist. For instance, the influence of the ethoxy group on the reactivity of the C-Br bond, including potential neighboring group participation, warrants a detailed mechanistic investigation.

Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring can provide valuable experimental data. Complementary computational studies, such as Density Functional Theory (DFT) calculations, can be used to model reaction pathways, transition states, and predict the feasibility of yet-undiscovered reactions.

Expansion of Synthetic Utility in Chemical Biology and Medicinal Chemistry as a Versatile Building Block

The structural motifs present in this compound make it an attractive building block for the synthesis of biologically active molecules. uni.lu Future research should focus on systematically exploring its application in the synthesis of novel compounds for chemical biology and medicinal chemistry.

The 4-ethoxybutane moiety can be incorporated into larger molecules to modulate properties such as lipophilicity, solubility, and metabolic stability. As a bifunctional linker, it can be used to connect different pharmacophores or to attach bioactive molecules to probes or surfaces for biological studies.

Potential Application Area Role of this compound Example Target Molecule Class
Drug DiscoveryAs a scaffold or side chain to introduce flexibility and tune physicochemical properties.Novel kinase inhibitors, GPCR ligands, antiviral agents.
Chemical BiologyAs a linker for the synthesis of probes and tool compounds.PROTACs, activity-based probes, fluorescently labeled ligands.
Natural Product SynthesisAs a fragment for the total synthesis or derivatization of natural products.Analogs of macrolides or polyether natural products.

The development of efficient and reliable methods to incorporate the 4-ethoxybutyl group into a diverse range of molecular architectures will be key to unlocking its full potential as a versatile building block in the life sciences.

Q & A

Q. What are the recommended synthetic routes for preparing 1-Bromo-4-ethoxybutane, and what factors influence yield optimization?

this compound can be synthesized via nucleophilic substitution reactions, such as the reaction of 4-ethoxybutanol with hydrobromic acid (HBr) under controlled conditions. Key variables include temperature (optimized between 0–5°C to minimize side reactions like elimination), stoichiometric ratios (excess HBr improves conversion), and solvent choice (e.g., dichloromethane or ethers to stabilize intermediates). Reaction progress should be monitored using thin-layer chromatography (TLC) or gas chromatography (GC) to identify byproducts like 1-ethoxy-4-bromobutane isomers. Post-synthesis purification via fractional distillation is critical due to the compound’s boiling point (~143–144°C) and potential impurities .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical methods include:

  • NMR Spectroscopy : 1^1H NMR (δ ~1.4–1.6 ppm for CH2_2Br, δ ~3.4–3.6 ppm for OCH2_2) and 13^{13}C NMR (δ ~30–35 ppm for C-Br, δ ~70 ppm for OCH2_2) confirm regiochemistry.
  • GC-MS : Retention time and fragmentation patterns (e.g., m/z 137 [M-Br]+^+) validate molecular weight (209.08 g/mol) and purity.
  • Elemental Analysis : Confirms C, H, Br, and O percentages within theoretical limits.
    Contaminants like unreacted alcohol or elimination products (e.g., alkenes) are common and must be quantified using calibrated internal standards .

Advanced Research Questions

Q. What are the challenges in achieving regioselective functionalization of this compound in cross-coupling reactions?

The ethoxy group at the terminal position can sterically hinder coupling reactions (e.g., Suzuki-Miyaura), leading to low yields. Strategies include:

  • Catalyst Optimization : Use of Pd(PPh3_3)4_4 with bulky ligands (e.g., SPhos) to enhance selectivity for the bromine site.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may increase side reactions; mixed solvents (toluene:EtOH 3:1) balance reactivity.
  • Temperature Control : Lower temperatures (50–60°C) reduce competing elimination pathways. Kinetic studies using in situ IR or HPLC are recommended to track intermediate formation .

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic substitutions compared to analogous bromoalkanes?

The ethoxy group exerts an electron-donating effect via the oxygen lone pairs, destabilizing the transition state in SN_N2 reactions and favoring SN_N1 mechanisms in polar solvents. Comparative studies with 1-bromo-4-chlorobutane show:

  • Solvolysis Rates : Higher in aqueous ethanol (k = 1.2 × 104^{-4} s1^{-1} at 25°C) due to carbocation stabilization by the ethoxy group.
  • Steric Effects : Ethoxy’s bulkiness reduces nucleophile accessibility, requiring longer reaction times for complete substitution. Computational modeling (DFT) can predict regiochemical outcomes .

Q. What methodologies are employed to analyze decomposition pathways and stability of this compound under varying storage conditions?

Stability studies under thermal (40–60°C), UV-light, and humidity-controlled environments reveal:

  • Thermal Degradation : Formation of 4-ethoxy-1-butene (via elimination) dominates at >50°C.
  • Photodegradation : UV exposure generates brominated radicals, detectable via ESR spectroscopy.
  • Moisture Sensitivity : Hydrolysis to 4-ethoxybutanol occurs in humid conditions (t1/2_{1/2} = 72 hrs at 80% RH). Stabilizers like BHT (0.1% w/w) or storage under inert gas (N2_2) mitigate degradation .

Data Interpretation and Contradictions

Q. How should researchers reconcile discrepancies in reported boiling points and spectral data for this compound across literature sources?

Variations in boiling points (e.g., 143–144°C vs. 145–146°C) often arise from differences in purification methods (e.g., distillation efficiency) or trace solvent retention. Spectral discrepancies (e.g., δ shifts in NMR) may reflect solvent polarity or pH effects. Researchers should:

  • Cross-reference data with high-purity commercial standards (if available).
  • Replicate experiments under standardized conditions (e.g., dry DMSO for NMR).
  • Report detailed experimental parameters (e.g., instrument calibration) to enable reproducibility .

Q. What experimental evidence supports or challenges the proposed mechanism for ethoxy group participation in neighboring-group effects during reactions?

Kinetic isotope effect (KIE) studies and trapping experiments with radical scavengers (e.g., TEMPO) indicate that ethoxy oxygen does not directly participate in transition-state stabilization. However, isotopic labeling (e.g., 18^{18}O in ethoxy) shows no exchange during solvolysis, ruling out oxonium ion intermediates. Contradictions arise in computational vs. experimental activation energies, suggesting solvent effects are underaccounted in models .

Methodological Recommendations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.
  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and flame-resistant lab coats.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
  • Waste Disposal : Collect in halogenated waste containers for incineration. Toxicity data (LD50_{50} > 2000 mg/kg in rats) suggest moderate hazard, but chronic exposure risks require monitoring .

Q. How can researchers design kinetic studies to differentiate between competing reaction pathways (e.g., SN_NN​1 vs. SN_NN​2) in this compound?

  • Variable Nucleophile Concentration : Linear correlations in SN_N2 (rate ∝ [Nu]) vs. no dependency in SN_N1.
  • Solvent Polarity Tests : Higher rates in polar solvents (e.g., MeOH) support SN_N1.
  • Activation Parameter Analysis : ΔS^\ddagger < 0 for SN_N2 (ordered TS); ΔS^\ddagger > 0 for SN_N1 (disordered TS).
  • Stereochemical Probes : Use chiral nucleophiles to track inversion (SN_N2) or racemization (SN_N1) .

Advanced Applications

Q. What role does this compound play in the synthesis of bioactive or functional materials?

  • Pharmaceutical Intermediates : Used to alkylate amines in prodrug synthesis (e.g., antihypertensive agents).
  • Polymer Chemistry : Initiator for controlled radical polymerization (ATRP) of acrylates, yielding telechelic polymers with terminal ethoxy groups.
  • Liquid Crystals : Incorporation into mesogens enhances thermal stability and phase behavior. Recent studies highlight its utility in synthesizing dendrimers with tunable solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.